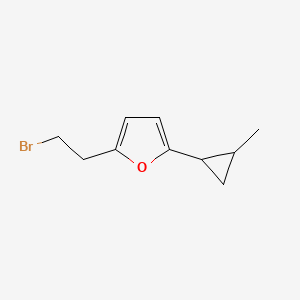
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include amines.
Substitution: Products depend on the substituent introduced, such as ethers or esters.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-2-naphthoate
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Propanoic acid, 2-hydroxy-2-methyl-
Uniqueness
Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO6 |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO6/c1-17-10(14)9(13)5-6-4-7(12)2-3-8(6)11(15)16/h2-4,9,12-13H,5H2,1H3 |
Clave InChI |
LAVSMZSCHAUKPD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


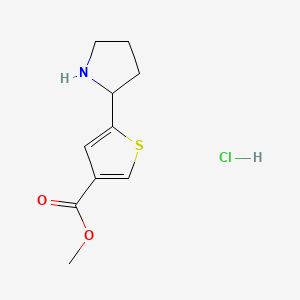

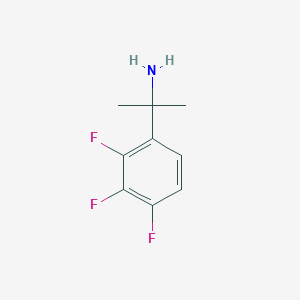
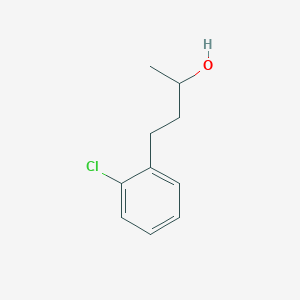

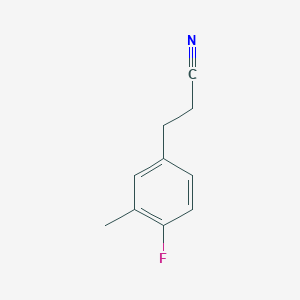
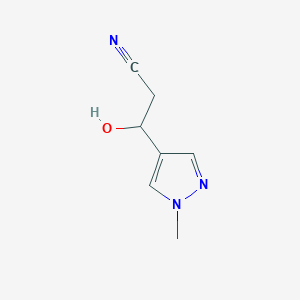
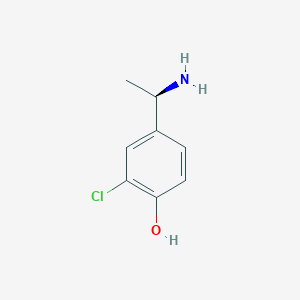
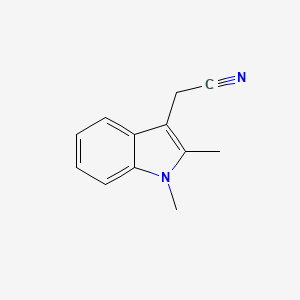
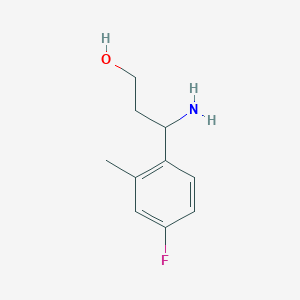

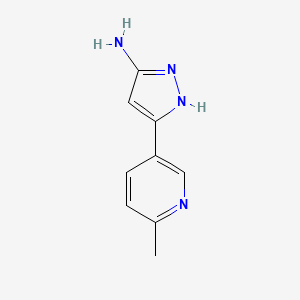
![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
